8-Demethyl-6-hydroxy Zolazepam

Description

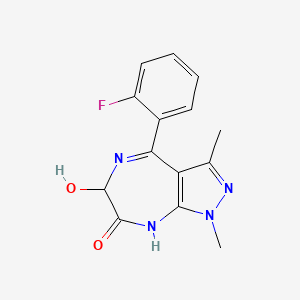

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKALCTVFAIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747470 | |

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55199-56-9 | |

| Record name | 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Isolation of 8-Demethyl-6-hydroxy Zolazepam

Abstract: 8-Demethyl-6-hydroxy Zolazepam is a significant metabolite of the pyrazolodiazepinone anesthetic, Zolazepam. While its presence and activity as a metabolite are documented, a dedicated chemical synthesis for this compound has not been reported in the scientific literature. This technical guide addresses this gap by proposing a novel, multi-step synthetic pathway grounded in established principles of heterocyclic and medicinal chemistry. Furthermore, it outlines robust methodologies for the isolation and purification of the target compound, drawing parallels from established protocols for related benzodiazepine and pyrazolodiazepinone derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of Zolazepam, its metabolites, and related heterocyclic systems.

Introduction and Strategic Overview

Zolazepam, a potent pyrazolodiazepinone derivative, is widely used in veterinary medicine as an anesthetic, typically in combination with tiletamine.[1] Its metabolism in vivo leads to several derivatives, including 8-desmethyl Zolazepam and 6-hydroxy Zolazepam.[2] The compound this compound represents a combination of these metabolic transformations: N-demethylation at the 8-position of the pyrazole ring and hydroxylation of the pendant phenyl ring. The synthesis of such a specific analogue is challenging due to the need for precise regiochemical control.

This guide proposes a convergent synthetic strategy. The core principle is the construction of the pyrazolodiazepinone skeleton from two key intermediates: a functionalized pyrazole and a substituted 2-aminobenzophenone. This approach is favored over late-stage functionalization of Zolazepam itself, which would likely suffer from poor selectivity in both demethylation and hydroxylation steps.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic disconnection of the central diazepinone ring. This reveals a key amide bond and an imine linkage. The disconnection of these bonds points towards a substituted 2-aminobenzophenone and a functionalized pyrazole-4-carboxamide as the primary synthons.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a multi-step process requiring careful control of reaction conditions and purification of intermediates.

Part I: Synthesis of Key Intermediate A: 2-Amino-5-hydroxy-2'-fluorobenzophenone

The synthesis of substituted 2-aminobenzophenones is a cornerstone of benzodiazepine chemistry.[3][4] This pathway adapts known procedures to incorporate the required hydroxyl group.

-

Step 1: Friedel-Crafts Acylation. The synthesis begins with the acylation of 4-aminophenol with 2-fluorobenzoyl chloride. The amino group of 4-aminophenol is protected, for instance as an acetamide, to prevent acylation at the nitrogen and to direct the reaction.

-

Step 2: Fries Rearrangement. The resulting ester undergoes a Fries rearrangement to yield a 2-acyl-4-aminophenol derivative. This reaction is typically catalyzed by a Lewis acid like aluminum chloride.

-

Step 3: Deprotection. The protecting group on the amine is removed under standard conditions (e.g., acid or base hydrolysis for an acetamide) to yield the desired 2-amino-5-hydroxy-2'-fluorobenzophenone.

Protocol: Synthesis of 2-Amino-5-hydroxy-2'-fluorobenzophenone (Hypothetical)

-

Protection: To a solution of 4-aminophenol in pyridine, add acetic anhydride dropwise at 0 °C. Stir at room temperature for 4 hours. Pour into ice water and collect the precipitated 4-acetamidophenol by filtration.

-

Acylation: Suspend 4-acetamidophenol and 2-fluorobenzoyl chloride in a suitable solvent like dichloromethane. Add a Lewis acid (e.g., AlCl₃) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction carefully with dilute HCl.

-

Rearrangement & Deprotection: The crude product from the previous step is heated in the presence of a strong acid (e.g., polyphosphoric acid) to facilitate the Fries rearrangement and concomitant deprotection of the acetamide. The reaction mixture is then neutralized and the product extracted. Purification is achieved by column chromatography.

Part II: Synthesis of Key Intermediate B: 4-Amino-3-methyl-1H-pyrazole

The synthesis of the pyrazole core can be achieved through various established methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5][6]

-

Step 1: Synthesis of Pyrazole Carboxylate. A common route involves the reaction of a β-ketoester with hydrazine to form the pyrazole ring. For this synthesis, a precursor like ethyl 2-nitro-3-oxobutanoate can be reacted with hydrazine to form ethyl 3-methyl-4-nitro-1H-pyrazole-5-carboxylate.

-

Step 2: Reduction of the Nitro Group. The nitro group is selectively reduced to an amine. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) are standard methods for this transformation.

-

Step 3: Decarboxylation. The ester group is saponified to the carboxylic acid, which is then decarboxylated by heating to yield 4-amino-3-methyl-1H-pyrazole.

Part III: Assembly of the Pyrazolodiazepinone Core

This final stage involves the condensation of the two key intermediates to form the seven-membered diazepinone ring.

-

Step 1: Acylation of the Benzophenone. The 2-amino group of the benzophenone intermediate is acylated with a protected amino acid, such as N-Boc glycine, using a standard peptide coupling reagent (e.g., DCC, EDC).

-

Step 2: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the primary amine.

-

Step 3: Cyclization/Condensation. The resulting amino-acylated benzophenone is reacted with the 4-amino-3-methyl-1H-pyrazole. This reaction is essentially a double condensation. The pyrazole amine reacts with the benzophenone ketone to form an imine, and the newly exposed glycine amine cyclizes onto the pyrazole ring structure, likely through an activated intermediate, to form the diazepinone ring. This step may require heating in a solvent like pyridine or the use of a dehydrating agent.

Caption: Proposed synthetic workflow for this compound.

Isolation and Purification

The isolation of the final product from the reaction mixture will likely require chromatographic techniques due to the polar nature of the compound and the potential for side products.

Protocol: Isolation and Purification

-

Work-up: Following the final cyclization step, the reaction solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent like ethyl acetate and washed with water and brine to remove inorganic impurities.

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, would be appropriate.

-

Recrystallization/Preparative HPLC: For obtaining a highly pure sample for analytical and biological testing, a final purification step of recrystallization from a suitable solvent system (e.g., ethanol/water) or preparative High-Performance Liquid Chromatography (HPLC) is recommended.

When isolating from biological matrices such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction would be the initial step, followed by analytical HPLC, often coupled with mass spectrometry (LC-MS/MS) for detection and quantification.[3][7]

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Absence of the N-methyl signal corresponding to the 8-position. Presence of aromatic signals consistent with the substituted phenyl and pyrazole rings. A signal for the phenolic -OH group. |

| ¹³C NMR | A carbon spectrum that aligns with the proposed structure, with the correct number of aromatic and aliphatic carbons. |

| Mass Spec (HRMS) | An exact mass measurement that corresponds to the molecular formula of the target compound (C₁₄H₁₃FN₄O₂). |

| FT-IR | Characteristic absorption bands for O-H (phenolic), N-H (pyrazole), C=O (amide), and C-F bonds. |

Conclusion

This technical guide presents a comprehensive and scientifically grounded, albeit theoretical, pathway for the synthesis of this compound. The proposed convergent strategy, involving the synthesis of key benzophenone and pyrazole intermediates followed by their condensation, offers a plausible route to this target molecule. The successful execution of this synthesis would require careful optimization of each step, particularly the final cyclization. The outlined isolation and characterization methods provide a robust framework for obtaining and verifying the final product. This work serves as a foundational blueprint for researchers aiming to synthesize and study this and other related Zolazepam metabolites.

References

-

Minetoki, T., et al. (2000). Enzymatic functionalization of aromatic N-heterocycles: hydroxylation and carboxylation. Journal of Bioscience and Bioengineering, 89(2), 111-118. Available from: [Link]

-

Valdès-Tresanco, M. S., et al. (2025). Direct C–H Hydroxylation of N-Heteroarenes and Benzenes via Base-Catalyzed Halogen Transfer. Journal of the American Chemical Society. Available from: [Link]

-

Wikipedia contributors. (2023). Zolazepam. Wikipedia. Available from: [Link]

-

Thakkar, N., & Tadi, P. (2024). Benzodiazepines. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Abdellatif, K. R. A., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(1), 149. Available from: [Link]

-

Reddy, B. V. S., et al. (2004). An efficient facile and selective hydroxylation of nitrogen heterocycles. Synthetic Communications, 34(19), 3565-3570. Available from: [Link]

-

El-Sayed, W. A., et al. (2014). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. International Journal of Organic Chemistry, 4, 237-253. Available from: [Link]

-

Noh, K., et al. (2012). Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry. Biomedical Chromatography, 26(10), 1133-1136. Available from: [Link]

-

Zare, A., et al. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientia Iranica, 20(3), 613-618. Available from: [Link]

-

Kumar, V., et al. (2014). Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol). Xenobiotica, 44(1), 40-51. Available from: [Link]

-

Takeda, S. (2004). Process for producing 2-aminobenzophenone compound. European Patent EP 1099687B1. Available from: [Link]

- Sternbach, L. H. (1969). 2-amino-2' and 4'-cyanobenzophenones. US Patent 3439016A.

- Rachlin, S., & Leimgruber, W. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. US Patent 4155904A.

Sources

- 1. Zolazepam - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. data.epo.org [data.epo.org]

- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In vitro metabolism of zolazepam to 8-Demethyl-6-hydroxy Zolazepam

An In-Depth Technical Guide to the In Vitro Metabolism of Zolazepam to 8-Demethyl-6-hydroxy Zolazepam

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro biotransformation of zolazepam. We will delve into the core principles, detailed methodologies, and analytical strategies required to characterize the formation of its metabolite, this compound. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and robust scientific approach.

Introduction: Zolazepam and Its Metabolic Significance

Zolazepam, a pyrazolodiazepinone derivative, is a potent tranquilizer primarily used in veterinary medicine as a component of the anesthetic combination Telazol®, alongside the dissociative anesthetic tiletamine.[1][2] Like many benzodiazepines, its pharmacological activity and duration are significantly influenced by its metabolic fate. Understanding the biotransformation pathways of zolazepam is crucial for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring safety and efficacy.

The metabolism of zolazepam primarily involves Phase I oxidative reactions, predominantly N-demethylation and hydroxylation, which increase the compound's polarity and facilitate its eventual excretion.[3][4] These reactions are mainly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5][6] Studies have identified several key metabolites, including 8-desmethyl zolazepam and 6-hydroxy zolazepam.[7][8][9] The formation of this compound represents a sequential biotransformation involving both of these key oxidative steps. Investigating this pathway in vitro allows for a controlled, mechanistic understanding of the enzymes involved and the kinetics of metabolite formation.

The Enzymatic Machinery: Cytochrome P450 Isozymes

The conversion of zolazepam is an archetypal example of CYP-mediated metabolism. While specific human CYP isozymes responsible for each step have not been definitively elucidated in all literature, studies in animal models provide strong evidence for the involvement of certain CYP families. For instance, zolazepam has been shown to induce CYP2B and CYP3A isozymes in rats, suggesting these enzymes play a role in its clearance.[10][11] The N-demethylation and subsequent hydroxylation to form this compound are classic CYP-catalyzed reactions.

Therefore, any in vitro system designed to study this pathway must contain a functionally active complement of these enzymes. Human Liver Microsomes (HLMs) are the gold-standard test system for this purpose.[12][13] HLMs are subcellular fractions prepared from hepatocytes that are enriched in CYP enzymes, making them an efficient and cost-effective model for studying Phase I metabolism.[14]

Metabolic Pathway Visualization

The following diagram illustrates the proposed metabolic conversion of Zolazepam.

Caption: Proposed metabolic pathways of zolazepam to its key metabolites.

Experimental Design: A Self-Validating Protocol

The trustworthiness of an in vitro metabolism study hinges on a design that includes appropriate controls and leverages a well-characterized test system. The following protocol provides a step-by-step methodology for assessing the formation of this compound using pooled Human Liver Microsomes.

Materials and Reagents

| Reagent/Material | Purpose |

| Zolazepam | Parent drug/substrate |

| This compound | Analytical reference standard |

| Pooled Human Liver Microsomes (HLMs) | Source of metabolic enzymes |

| NADPH Regenerating System (e.g., NADP+, G6P, G6PDH) | Cofactor for CYP enzyme activity |

| Potassium Phosphate Buffer (100 mM, pH 7.4) | Maintains physiological pH |

| Magnesium Chloride (MgCl₂) | Cofactor for some metabolic enzymes |

| Acetonitrile (LC-MS Grade), ice-cold | To terminate the reaction and precipitate protein |

| Internal Standard (e.g., Midazolam, Diazepam-d5) | For accurate quantification in LC-MS/MS |

| Purified Water (LC-MS Grade) | For preparing solutions |

Step-by-Step Incubation Protocol

This protocol is designed for a 96-well plate format for efficiency but can be adapted to microcentrifuge tubes.

-

Prepare Stock Solutions:

-

Dissolve zolazepam in a suitable solvent (e.g., DMSO or acetonitrile) to create a high-concentration stock (e.g., 10 mM).

-

Prepare working solutions by diluting the stock in the incubation buffer. The final concentration of organic solvent in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.

-

-

Set Up Incubation Plate:

-

On ice, add the components in the order listed in the table below to each well. Prepare a master mix for common reagents to ensure consistency.

-

| Component | Volume (µL) | Final Concentration | Purpose |

| 100 mM Phosphate Buffer (pH 7.4) | Varies | 100 mM | Buffer system |

| Pooled HLMs (e.g., 20 mg/mL stock) | 5 | 0.5 mg/mL | Enzyme source |

| Zolazepam Working Solution | 10 | 1-10 µM (example) | Substrate |

| Pre-incubate at 37°C for 5 minutes | |||

| NADPH Regenerating System | 20 | 1 mM NADPH | Initiate reaction |

| Total Volume | 200 µL |

-

Initiate the Metabolic Reaction:

-

After pre-incubating the plate containing buffer, HLMs, and zolazepam at 37°C, initiate the reaction by adding the pre-warmed NADPH regenerating system. This ensures the reaction starts at the optimal temperature.[14]

-

-

Time Course Incubation:

-

Incubate the plate at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells.

-

-

Terminate the Reaction:

-

Sample Processing:

-

Seal the plate and vortex thoroughly.

-

Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[16]

-

Essential Experimental Controls

-

Time-Zero Control: Terminate the reaction immediately after adding NADPH. This establishes the baseline and accounts for any non-enzymatic degradation or background signal.[14]

-

Negative Control (No NADPH): Replace the NADPH regenerating system with buffer. This is critical to prove that the formation of the metabolite is dependent on CYP activity and not another process.[16]

-

Positive Control (Optional): In a separate well, incubate a known CYP substrate (e.g., testosterone) to confirm the metabolic competency of the HLM batch.[14]

Analytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this application, offering unparalleled sensitivity and specificity for metabolite quantification in a complex biological matrix.[15][17][18]

Method Parameters

| Parameter | Typical Setting | Rationale |

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm) | Good retention for zolazepam and metabolites |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Provides protons for ionization |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Elutes compounds from the column |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical LC |

| Elution | Gradient | Separates parent drug from metabolites effectively |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Benzodiazepines ionize well in positive mode[15] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides specificity and quantitative accuracy |

| MRM Transitions | Determined by infusing pure standards of zolazepam and the target metabolite | Unique precursor → product ion pairs for each analyte |

Data Analysis and Interpretation

Quantification is achieved by creating a calibration curve using the analytical standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the known concentrations of the standards. The concentration of the metabolite in the experimental samples is then interpolated from this curve.

The results should demonstrate a time-dependent increase in the concentration of this compound, confirming its formation from zolazepam by the enzymatic machinery in the HLMs. A lack of formation in the "No NADPH" control validates the role of CYP enzymes.

Experimental and Analytical Workflow

The diagram below outlines the complete workflow from incubation to data analysis.

Caption: A streamlined workflow for the in vitro metabolism experiment.

Conclusion

This guide provides a robust, scientifically-grounded framework for studying the in vitro metabolism of zolazepam to this compound. By employing well-characterized systems like Human Liver Microsomes, adhering to a detailed protocol with essential controls, and utilizing the precision of LC-MS/MS analysis, researchers can generate high-quality, reliable data. This information is fundamental to understanding the drug's disposition, building predictive pharmacokinetic models, and supporting further drug development and safety assessment efforts.

References

-

Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol) . Taylor & Francis Online. Available at: [Link]

-

The Comparative Metabolism of Zolazepam in Rat, Dog and Monkey . PubMed. Available at: [Link]

-

The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies . PubMed. Available at: [Link]

-

Induction of hepatic cytochrome P450 2B and P450 3A isozymes in rats by zolazepam, a constituent of Telazol . PubMed. Available at: [Link]

-

Determination of constituents of Telazol (R) - tiletamine and zolazepam by a gas chromatography/mass spectrometry-based method . ResearchGate. Available at: [Link]

-

Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol) . PubMed. Available at: [Link]

-

Pharmacokinetics of tiletamine and zolazepam (Telazol®) in anesthetized pigs . ResearchGate. Available at: [Link]

-

Pharmacokinetics and tissue residues of Telazol® in free-ranging polar bears . Journal of Wildlife Diseases. Available at: [Link]

-

In vitro metabolism of tiletamine, zolazepam and nonbenzodiazepine sedatives: Identification of target metabolites for equine doping control . PubMed. Available at: [Link]

-

Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma . PubMed. Available at: [Link]

-

Drug Metabolism Assays . BioIVT. Available at: [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry . National Institutes of Health (NIH). Available at: [Link]

-

In vitro models for prediction of drug absorption and metabolism . ITQB NOVA. Available at: [Link]

-

Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry . PubMed. Available at: [Link]

-

ZOLETIL® (tiletamine and zolazepam for injection) . DailyMed. Available at: [Link]

-

Inductive effect of Telazol on hepatic expression of cytochrome P450 2B in rats . PubMed. Available at: [Link]

-

Determination of constituents of Telazol--tiletamine and zolazepam by a gas chromatography/mass spectrometry-based method . PubMed. Available at: [Link]

-

Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry . ResearchGate. Available at: [Link]

-

Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol) . ResearchGate. Available at: [Link]

-

[Cytochrome P450 3A4 and Benzodiazepines] . PubMed. Available at: [Link]

-

Cytochrome P450 maintenance and diazepam metabolism in cultured rat hepatocytes . PubMed. Available at: [Link]

-

LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy . Waters Corporation. Available at: [Link]

-

Chemical structures of tiletamine (A), zolazepam (B), 6-hydroxy... . ResearchGate. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism . protocols.io. Available at: [Link]

-

This compound . Scientific Laboratory Supplies. Available at: [Link]

-

Zolazepam . PubChem - NIH. Available at: [Link]

-

Tiletamine-zolazepam anesthesia in North American river otters (Lutra canadensis) and its partial antagonism with flumazenil . PubMed. Available at: [Link]

-

Butorphanol/Tiletamine-Zolazepam: A Comparison of Two Anesthetic Regimens for Surgical Implantation of Intraperitoneal Radiotransmitters in Free-Ranging Juvenile European Wild Boars (Sus scrofa scrofa) . VIN. Available at: [Link]

Sources

- 1. ZOLETIL® (tiletamine and zolazepam for injection) [dailymed.nlm.nih.gov]

- 2. Zolazepam | C15H15FN4O | CID 35775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The comparative metabolism of zolazepam in rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of tiletamine, zolazepam and nonbenzodiazepine sedatives: Identification of target metabolites for equine doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Induction of hepatic cytochrome P450 2B and P450 3A isozymes in rats by zolazepam, a constituent of Telazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inductive effect of Telazol on hepatic expression of cytochrome P450 2B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CH [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of 8-Demethyl-6-hydroxy Zolazepam in canine models

An In-depth Technical Guide to the Pharmacokinetics of 8-Demethyl-6-hydroxy Zolazepam in Canine Models

Authored by a Senior Application Scientist

Preamble: Navigating the Metabolic Frontier of Zolazepam in Canines

Zolazepam, a diazepinone benzodiazepine, is a cornerstone of veterinary anesthesia, frequently combined with the dissociative anesthetic tiletamine to produce a synergistic effect of tranquilization and immobilization.[1][2] While the pharmacokinetics of the parent compound, zolazepam, have been explored in canines, a significant knowledge gap persists regarding the kinetic profiles of its metabolites.[3][4] This guide addresses this critical void by providing a comprehensive technical framework for the characterization of a putative and significant metabolite: this compound.

The imperative for this investigation is twofold. Firstly, understanding the pharmacokinetic behavior of major metabolites is fundamental to a complete comprehension of a drug's overall disposition, efficacy, and potential for adverse effects. Secondly, in the context of drug development and regulatory submission, a thorough metabolic profile is an indispensable component of the safety and efficacy dossier. This document, therefore, is crafted for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded methodology to elucidate the pharmacokinetics of this compound in canine models. It is structured not as a rigid template, but as a dynamic guide, fostering a deep understanding of the causality behind each experimental choice.

Part 1: The Metabolic Cascade of Zolazepam in the Canine Model

Zolazepam undergoes extensive biotransformation in the liver prior to excretion.[3][5] While the precise metabolic pathways in canines are not fully elucidated in publicly available literature, we can postulate a logical sequence based on the known metabolism of other benzodiazepines and related species. The formation of this compound likely proceeds through a series of Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3]

The proposed metabolic pathway can be visualized as follows:

Caption: Proposed metabolic pathway of zolazepam to this compound in canines.

This proposed pathway underscores the necessity of a bioanalytical method capable of distinguishing between the parent drug and its various metabolites. Furthermore, the potential for glucuronidation of the hydroxylated metabolite necessitates an enzymatic hydrolysis step during sample preparation to quantify the total metabolite concentration.[6]

Part 2: A Rigorous Experimental Design for Pharmacokinetic Characterization

The foundation of a reliable pharmacokinetic study lies in a meticulously planned experimental protocol. The following workflow is designed to ensure data integrity and animal welfare.

Canine Model Selection and Acclimation

-

Species and Breed: The Beagle is a commonly used breed in pharmacokinetic studies due to its manageable size, docile temperament, and relatively consistent genetic background.[7]

-

Health Status: Clinically healthy, adult male and female Beagles, weighing between 8-12 kg, should be used. A thorough veterinary examination, including hematology and serum chemistry, is mandatory to exclude any underlying conditions that could alter drug metabolism, such as hepatic or renal dysfunction.[1]

-

Acclimation: A minimum of a one-week acclimation period in a controlled environment (temperature, humidity, and light-dark cycle) is crucial to minimize stress-induced physiological variations.

Dosing Regimen: A Justification

-

Dose Selection: A single intravenous (IV) administration of zolazepam is recommended for the initial characterization. The IV route bypasses the complexities of absorption, providing a direct measure of distribution and elimination kinetics. A dose of 2.2 mg/kg of zolazepam (as part of a tiletamine-zolazepam combination) has been previously studied in dogs and can serve as a starting point.[8]

-

Vehicle: The commercially available sterile water for injection used to reconstitute the lyophilized tiletamine-zolazepam powder is the appropriate vehicle.[1]

-

Administration: The dose should be administered as a slow bolus injection into the cephalic vein over a period of 30-60 seconds.[9]

Blood Sampling Schedule: Capturing the Kinetic Profile

A well-designed sampling schedule is critical to accurately define the plasma concentration-time curve.

-

Pre-dose: A blank plasma sample must be collected before drug administration to check for interfering substances.

-

Post-dose: Blood samples (approximately 2 mL) should be collected at the following time points: 0.083 (5 min), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. This schedule is designed to capture the rapid distribution phase and the more prolonged elimination phase.

-

Sample Handling: Blood should be collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and immediately placed on ice. Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.

The overall experimental workflow can be visualized as follows:

Caption: A streamlined workflow for the pharmacokinetic study of this compound.

Part 3: The Bioanalytical Cornerstone: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of drug metabolites in biological matrices.[4][10]

Step-by-Step Bioanalytical Protocol

-

Standard and Quality Control (QC) Preparation:

-

Prepare stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like midazolam) in a suitable organic solvent (e.g., methanol).[10]

-

Prepare calibration standards and QC samples by spiking known concentrations of the metabolite into blank canine plasma.

-

-

Sample Preparation (Protein Precipitation & Hydrolysis):

-

To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.

-

Enzymatic Hydrolysis: To cleave the potential glucuronide conjugate, add 50 µL of β-glucuronidase solution (in acetate buffer, pH 5.0) and incubate at 37°C for at least 4 hours (or overnight as described for a similar metabolite).[6]

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[10]

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a suitable choice.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good chromatographic separation.[4]

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+) is typically used for benzodiazepines.[10]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and the internal standard must be optimized for maximum sensitivity and specificity.

-

-

Trustworthiness: A Self-Validating System

The described protocol incorporates several self-validating elements to ensure the trustworthiness of the generated data:

-

Internal Standard: The use of an internal standard corrects for variations in sample processing and instrument response.

-

Calibration Curve: The linearity of the calibration curve, with a coefficient of determination (r²) >0.99, confirms the accuracy of the quantification over the desired concentration range.[10]

-

Quality Control Samples: The analysis of QC samples at low, medium, and high concentrations alongside the study samples ensures the intra- and inter-day accuracy and precision of the assay.[10]

-

Blank Samples: The analysis of blank plasma samples confirms the absence of interfering peaks at the retention times of the analyte and internal standard.

Part 4: Data Analysis and Interpretation

Pharmacokinetic Parameter Estimation

The plasma concentration-time data for this compound should be analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The key pharmacokinetic parameters to be determined are summarized in the table below.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | Elimination half-life |

| CL | Total body clearance |

| Vd | Volume of distribution |

Visualizing Pharmacokinetic Relationships

The interplay between these parameters defines the metabolite's behavior in the body.

Caption: The relationship between dose, plasma concentration, and the key pharmacokinetic processes.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the pharmacokinetic characterization of this compound in canine models. By adhering to the principles of sound experimental design, employing a validated and sensitive bioanalytical methodology, and utilizing appropriate pharmacokinetic modeling, researchers can generate high-quality data to fill the existing knowledge gap. This will ultimately contribute to a more complete understanding of zolazepam's disposition in canines, enhancing its safe and effective use in veterinary medicine.

References

-

Kania, B. F., & Kutarba, A. (2021). Dissociative anaesthesia in dogs and cats with use of tiletamine and zolazepam combination. What we already know about it. Medycyna Weterynaryjna, 77(11), 549-555. [Link]

-

Putney. (2014). Tiletamine-Zolazepam (tiletamine HCl and zolazepam HCl) Package Insert. [Link]

-

Noh, K., Kim, K. S., Ahn, B., Archimbault, P., Oh, T. H., & Kang, W. (2012). Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry. Biomedical Chromatography, 26(10), 1133-1136. [Link]

-

DailyMed. (2023). ZOLETIL® (tiletamine and zolazepam for injection). [Link]

-

Furry Critter Network. (2024). Tiletamine-Zolazepam (Telazol) for Dogs - Medication Guide. [Link]

-

Kumar, A., Mann, H. J., & Remmel, R. P. (2006). Determination of constituents of Telazol--tiletamine and zolazepam by a gas chromatography/mass spectrometry-based method. Journal of Chromatography B, 842(2), 131-135. [Link]

-

Vetlexicon. (2022). Tiletamine with zolazepam in Dogs (Canis). [Link]

Sources

- 1. furrycritter.com [furrycritter.com]

- 2. vetlexicon.com [vetlexicon.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. vet-us.virbac.com [vet-us.virbac.com]

- 8. ZOLETIL® (tiletamine and zolazepam for injection) [dailymed.nlm.nih.gov]

- 9. zoetisus.com [zoetisus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Biotransformation of Zolazepam: An In-Depth Mechanistic Guide to the Formation of 8-Demethyl-6-hydroxy Zolazepam

Abstract

This technical guide provides a comprehensive exploration of the metabolic formation of 8-demethyl-6-hydroxy zolazepam, a significant metabolite of the benzodiazepine anesthetic, zolazepam. Designed for researchers, scientists, and drug development professionals, this document elucidates the enzymatic pathways, reaction kinetics, and experimental methodologies crucial for understanding and investigating this biotransformation. By synthesizing current literature and established principles of drug metabolism, this guide offers a foundational understanding of the sequential demethylation and hydroxylation reactions leading to this tertiary metabolite.

Introduction: Zolazepam and its Metabolic Fate

Zolazepam, a pyrazolodiazepinone derivative, is a potent anesthetic agent commonly used in veterinary medicine in combination with the dissociative anesthetic tiletamine.[1][2][3] The pharmacological activity and duration of action of zolazepam are significantly influenced by its metabolic clearance, primarily occurring in the liver. The biotransformation of zolazepam yields several metabolites, with N-demethylation and hydroxylation being the principal pathways.[1][4] Understanding the formation of its metabolites, including the di-metabolite this compound, is critical for comprehending its pharmacokinetic profile and potential for drug-drug interactions.

The formation of this compound is a multi-step process involving two key enzymatic reactions. This guide will dissect the proposed sequential mechanism, the cytochrome P450 (CYP) enzymes implicated in these transformations, and the experimental frameworks required to validate this pathway.

The Proposed Metabolic Pathway: A Sequential Transformation

The formation of this compound from the parent drug, zolazepam, is hypothesized to occur through a sequential two-step metabolic conversion. This process involves N-demethylation at the 8-position and hydroxylation at the 6-position of the zolazepam molecule. While the direct observation of this di-metabolite's formation is not extensively detailed in current literature, its existence is inferred from the well-documented presence of its precursor metabolites: 8-desmethyl zolazepam and 6-hydroxy zolazepam.[3][5]

Two potential pathways can lead to the formation of this compound:

-

Pathway A: Zolazepam first undergoes N-demethylation at the 8-position to form 8-desmethyl zolazepam. This intermediate metabolite is then subsequently hydroxylated at the 6-position.

-

Pathway B: Zolazepam is initially hydroxylated at the 6-position to yield 6-hydroxy zolazepam. This intermediate then undergoes N-demethylation at the 8-position.

The following diagram illustrates these proposed sequential metabolic pathways:

Figure 1: Proposed sequential metabolic pathways for the formation of this compound.

The predominance of one pathway over the other is dependent on the substrate specificity and kinetic parameters of the involved cytochrome P450 enzymes for the parent drug and its intermediate metabolites.

The Enzymatic Machinery: Cytochrome P450 Isoforms

The metabolism of zolazepam is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[6][7] Studies have shown that zolazepam can induce the expression of CYP2B and CYP3A isoforms in rats, suggesting a potential role for these enzymes in its metabolism.[6]

N-Demethylation at the 8-Position

N-demethylation is a common metabolic reaction for many benzodiazepines. For diazepam, a structurally related benzodiazepine, N-demethylation is catalyzed by CYP2C and CYP3A subfamilies. Given the structural similarities, it is plausible that CYP2C and/or CYP3A4 are involved in the 8-demethylation of zolazepam. The biphasic nature of zolazepam metabolite formation, indicating the involvement of both high-affinity/low-capacity and low-affinity/high-capacity enzymes, further supports the potential contribution of multiple CYP isoforms.[4]

Hydroxylation at the 6-Position

Hydroxylation is another key metabolic pathway for benzodiazepines. The 6-hydroxylation of other compounds, such as bile acids and steroids, is known to be catalyzed by specific CYP isoforms, including members of the CYP3A family.[8][9] Therefore, it is highly probable that CYP3A4 is a major contributor to the 6-hydroxylation of zolazepam.

The following diagram illustrates the key enzymes potentially involved in the metabolic cascade:

Figure 2: Potential cytochrome P450 isoforms involved in the demethylation and hydroxylation of zolazepam.

Experimental Workflow for Elucidating the Formation Mechanism

To definitively characterize the formation mechanism of this compound, a systematic in vitro experimental approach is required. The following workflow provides a robust framework for such an investigation.

In Vitro Metabolism using Liver Microsomes

The primary experimental model for studying phase I metabolism is the use of liver microsomes, which are rich in CYP enzymes.[10]

Experimental Protocol: In Vitro Incubation with Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (or microsomes from other species of interest), a phosphate buffer solution (pH 7.4), and zolazepam (or its intermediate metabolites, 8-desmethyl zolazepam or 6-hydroxy zolazepam) at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). NADPH is a required cofactor for CYP enzyme activity.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This will precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Collect the supernatant, which contains the parent drug and its metabolites, for analysis.

-

Identification and Quantification of Metabolites

The analysis of the incubation samples is crucial for identifying and quantifying the formation of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.[11][12]

Analytical Protocol: LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the supernatant from the in vitro incubation onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) to separate the parent drug and its metabolites.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor for the specific precursor-to-product ion transitions for zolazepam, 8-desmethyl zolazepam, 6-hydroxy zolazepam, and the target metabolite, this compound. The selection of these transitions provides high specificity for quantification.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Zolazepam | [Insert Value] | [Insert Value] |

| 8-desmethyl Zolazepam | [Insert Value] | [Insert Value] |

| 6-hydroxy Zolazepam | [Insert Value] | [Insert Value] |

| This compound | [Insert Value] | [Insert Value] |

Table 1: Example of MRM transitions for the analysis of zolazepam and its metabolites. Note: Specific m/z values need to be determined experimentally.

Reaction Phenotyping: Identifying the Responsible CYP Isoforms

To identify the specific CYP isoforms responsible for each metabolic step, two primary approaches can be employed:

-

Incubation with Recombinant Human CYP Isoforms:

-

Perform in vitro incubations using a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

The formation of the respective metabolites in the presence of a specific CYP isoform will directly implicate that enzyme in the biotransformation.

-

-

Chemical Inhibition Studies:

-

Conduct in vitro incubations with pooled human liver microsomes in the presence and absence of known selective chemical inhibitors for different CYP isoforms.

-

A significant reduction in the formation of a metabolite in the presence of a specific inhibitor points to the involvement of the corresponding CYP enzyme.

-

| CYP Isoform | Selective Inhibitor |

| CYP2C9 | Sulfaphenazole |

| CYP2C19 | Ticlopidine |

| CYP2D6 | Quinidine |

| CYP3A4 | Ketoconazole |

Table 2: Examples of selective chemical inhibitors for major CYP isoforms.

The following diagram outlines the experimental workflow for elucidating the formation mechanism:

Sources

- 1. In vitro metabolism of tiletamine, zolazepam and nonbenzodiazepine sedatives: Identification of target metabolites for equine doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of hepatic cytochrome P450 2B and P450 3A isozymes in rats by zolazepam, a constituent of Telazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inductive effect of Telazol on hepatic expression of cytochrome P450 2B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct forms of cytochrome P-450 are responsible for 6 beta-hydroxylation of bile acids and of neutral steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Characterization of 40 CYP3A4 Variants by Assessing Midazolam 1'-Hydroxylation and Testosterone 6 β-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of zolazepam and tiletamine in dog plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of 8-Demethyl-6-hydroxy Zolazepam: A Comprehensive Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical stability and potential degradation pathways of 8-Demethyl-6-hydroxy Zolazepam, a key metabolite of the pyrazolodiazepinone anesthetic, Zolazepam. While Zolazepam's metabolic profile has been investigated, the intrinsic stability of its metabolites remains a critical area of study for ensuring analytical accuracy and understanding its complete pharmacological lifecycle. This document synthesizes foundational principles of benzodiazepine chemistry with the rigorous framework of international regulatory guidelines to propose a comprehensive strategy for stability assessment. We present hypothesized degradation mechanisms, a detailed protocol for a forced degradation study compliant with ICH Q1A(R2) guidelines, and a framework for the elucidation of degradation products. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization of Zolazepam and its derivatives.

Introduction and Molecular Profile

Zolazepam is a pyrazolodiazepinone derivative used extensively in veterinary medicine as an anesthetic, typically in combination with tiletamine.[1] Its pharmacology is similar to that of benzodiazepines, and like others in its class, it undergoes significant metabolism in vivo. The metabolic disposition of Zolazepam involves key transformations such as N-demethylation and hydroxylation.[2] This leads to the formation of various metabolites, including 8-Demethyl Zolazepam and 6-hydroxy Zolazepam.[3]

The subject of this guide, this compound, is a subsequent or combined metabolite possessing both modifications. Understanding the stability of this metabolite is crucial for several reasons:

-

Accurate Bioanalytical Quantification: Degradation of the metabolite in biological samples post-collection can lead to inaccurate pharmacokinetic and toxicological assessments.[4][5]

-

Reference Standard Integrity: The long-term stability of synthesized reference standards is paramount for consistent and reliable analytical testing.

-

Impurity Profiling: Identifying degradation products is essential for developing stability-indicating analytical methods and ensuring the purity of reference materials.

Molecular Structure: Based on the structure of the parent compound, Zolazepam (4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][2][6]diazepin-7-one)[7], the structure of this compound is inferred to have a hydroxyl group at the 6-position and the methyl group removed from the nitrogen at the 8-position of the pyrazolo-diazepinone core. These modifications introduce new functional groups that may alter its susceptibility to degradation compared to the parent drug.

Hypothesized Degradation Pathways

The chemical architecture of this compound, featuring a lactam (amide) bond, an azomethine-like linkage within a seven-membered ring, and a hydroxyl group, suggests several potential degradation pathways common to benzodiazepines.[8][9]

Hydrolytic Degradation (Acidic/Basic)

Hydrolysis is a primary degradation route for the benzodiazepine class.[9] The diazepine ring is susceptible to cleavage under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the C=N bond within the diazepine ring is prone to hydrolysis. This is often followed by the cleavage of the amide bond, leading to a ring-opening event. This reaction typically results in the formation of a benzophenone derivative and an amino acid or amino acetamide side product.[8][10] The presence of the electron-withdrawing fluorophenyl group may influence the rate of this cleavage.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the amide (lactam) bond is the primary target for hydrolytic attack, which also results in the opening of the diazepine ring.

Oxidative Degradation

The molecule possesses several sites susceptible to oxidation.

-

Hydroxyl Group Oxidation: The secondary alcohol at the 6-position can be oxidized to a ketone.

-

Azomethine Cleavage: Oxidizing agents can attack the carbon-nitrogen double bond, leading to ring cleavage.[9]

-

Further Hydroxylation: Strong oxidative conditions, such as those generated by hydroxyl radicals in a UV/H₂O₂ system, can introduce additional hydroxyl groups onto the aromatic rings.[11]

Photodegradation

Exposure to UV or visible light is a known stress factor for many benzodiazepines.[12][13] Photolytic degradation can involve complex radical reactions, rearrangements, or cleavage of the diazepine ring, leading to a variety of unique degradation products not seen under other conditions.

Caption: Hypothesized degradation pathways for this compound.

Forced Degradation Study Design (ICH Q1A Compliant)

A forced degradation, or stress testing, study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13] The following protocol is designed in accordance with ICH Guideline Q1A(R2) to ensure regulatory compliance and scientific rigor.[6][14] The primary objective is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the parent molecule.[6][14]

Materials & Analytical System

-

Test Substance: this compound reference standard.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol, Water), and appropriate buffers.

-

Analytical System: A validated stability-indicating UPLC-UV/MS system is required. The mass spectrometer is critical for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) and fragmentation data.

Experimental Workflow Diagram

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocols

For each condition, a control sample (stored at 4°C, protected from light) must be analyzed concurrently.

1. Acid Hydrolysis:

-

Rationale: To assess susceptibility to acidic environments, simulating conditions like the gastric passage or acidic excipients.[10]

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.

-

2. Base Hydrolysis:

-

Rationale: To evaluate stability in alkaline conditions, which is crucial for formulation development with basic excipients.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Maintain the solution at room temperature (25°C).

-

Withdraw aliquots at 30 minutes, 1, 2, and 4 hours (base hydrolysis is often rapid).

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

-

3. Oxidative Degradation:

-

Rationale: To test for susceptibility to oxidation from atmospheric oxygen, peroxides in excipients, or oxidative stress in vivo.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

-

Maintain the solution at room temperature, protected from light.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Dilute with mobile phase for immediate analysis.

-

4. Thermal Degradation:

-

Rationale: To determine the intrinsic thermal stability of the molecule, informing storage and shipping requirements.

-

Protocol:

-

Solution: Place a vial of the stock solution in an oven at 80°C.

-

Solid State: Place a small amount of the solid reference standard in an open vial in an oven at 80°C.

-

Sample the solution at 1, 3, and 7 days. For the solid, dissolve a weighed portion and analyze at the same time points.

-

5. Photostability:

-

Rationale: To assess degradation upon exposure to light, as required by ICH Q1B.[12][13]

-

Protocol:

-

Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel sample, wrapped in aluminum foil, serves as the dark control.

-

Analyze the samples after the exposure period.

-

Data Interpretation and Pathway Elucidation

The analysis of stressed samples should focus on several key outcomes:

-

Mass Balance: The sum of the assay value of the parent drug and the levels of all degradation products should remain close to 100% of the initial value. A significant loss in mass balance may indicate the formation of non-UV active compounds, volatile compounds, or compounds that precipitate.

-

Peak Purity: The chromatographic peak of the parent compound in stressed samples must be assessed for purity using a photodiode array (PDA) detector and mass spectral data to ensure no degradants are co-eluting.

-

Degradant Identification: The mass spectrometer is used to propose structures for the observed degradation products. By comparing the mass of a degradant to the parent drug, one can infer the chemical modification (e.g., +16 Da suggests hydroxylation; +18 Da suggests hydrolysis). MS/MS fragmentation patterns are then used to confirm the location of the modification.

| Stress Condition | Typical Reagents/Parameters | Potential Outcome | Primary Analytical Endpoint |

| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Cleavage of C=N and/or amide bond | LC-MS identification of ring-opened product |

| Base Hydrolysis | 0.01 M - 0.1 M NaOH, RT-60°C | Cleavage of amide (lactam) bond | LC-MS identification of ring-opened product |

| Oxidation | 3-30% H₂O₂, RT | Formation of N-oxides, ketones, hydroxylated species | LC-MS identification of oxidized derivatives |

| Thermal | >60°C (Solid & Solution) | General decomposition, often complex mixtures | Assay loss, appearance of multiple small peaks |

| Photolytic | ICH Q1B light cabinet | Rearrangements, complex fragmentation | Assay loss, unique degradation product profile |

Conclusion

While direct stability data for this compound is not publicly available, a robust stability profile can be established by applying fundamental principles of benzodiazepine chemistry and adhering to internationally recognized stress testing guidelines. The molecule is predicted to be most susceptible to hydrolytic and oxidative degradation, with the primary points of failure being the diazepine ring and the C6-hydroxyl group. The comprehensive forced degradation protocol outlined in this guide provides a validated, systematic approach for any research or drug development professional to elucidate the specific degradation pathways, identify critical impurities, and develop a stability-indicating analytical method for this important metabolite. This work is foundational for ensuring data integrity in pharmacokinetic studies and for the lifecycle management of Zolazepam-related reference materials.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available at: [Link]

-

MedCrave online. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6). Available at: [Link]

-

American Pharmaceutical Review. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Patrick, G. A., & Moore, D. (1979). The Comparative Metabolism of Zolazepam in Rat, Dog and Monkey. PubMed. Available at: [Link]

-

Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

-

SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

-

Adamowicz, P., & Kała, M. (2023). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. PubMed. Available at: [Link]

-

Kumar, M. S., et al. (2013). Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol). PubMed. Available at: [Link]

-

ResearchGate. (2014). Stability study of opioids and benzodiazepines in urine samples by liquid chromatography tandem mass spectrometry. Available at: [Link]

-

ResearchGate. (2007). Determination of constituents of Telazol (R) - tiletamine and zolazepam by a gas chromatography/mass spectrometry-based method. Available at: [Link]

-

Hart, B. J., et al. (1988). The stability of benzodiazepines in saliva. PubMed. Available at: [Link]

-

ResearchGate. (2021). Pharmacokinetics of tiletamine and zolazepam (Telazol®) in anesthetized pigs. Available at: [Link]

-

ResearchGate. (2013). Chemical structures of tiletamine (A), zolazepam (B), 6-hydroxy zolazepam (C), desethyl tiletamine (D), 1-desmethyl zolazepam (E) and 8-desmethyl zolazepam (F). Available at: [Link]

-

Fenwick, S., & Scarth, J. (2011). In vitro metabolism of tiletamine, zolazepam and nonbenzodiazepine sedatives: Identification of target metabolites for equine doping control. Semantic Scholar. Available at: [Link]

-

Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. PubMed. Available at: [Link]

-

ResearchGate. (2021). Kinetic and mechanistic studies on the hydrolysis and photodegradation of diazepam and alprazolam. Available at: [Link]

-

Wozniak-Biel, A., et al. (2018). Dissociative anaesthesia in dogs and cats with use of tiletamine and zolazepam combination. What we already know about it. CABI Digital Library. Available at: [Link]

-

Radulović, D., et al. (2015). Degradation of benzodiazepines using water falling film dielectric barrier discharge reactor. Hemijska Industrija. Available at: [Link]

-

van der Stelt, M., et al. (2011). The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies. PubMed Central. Available at: [Link]

-

Zhang, Y., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. Available at: [Link]

-

Wikipedia. (n.d.). Zolazepam. Retrieved from: [Link]

-

Kuwayama, T., et al. (2020). Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). PubMed. Available at: [Link]

-

PubChem. (n.d.). Zolazepam. National Institutes of Health. Available at: [Link]

Sources

- 1. Zolazepam - Wikipedia [en.wikipedia.org]

- 2. The comparative metabolism of zolazepam in rat, dog and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Zolazepam | C15H15FN4O | CID 35775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. scispace.com [scispace.com]

- 14. youtube.com [youtube.com]

A Technical Guide to the In Vivo Generation and Analysis of 8-Demethyl-6-hydroxy Zolazepam

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Metabolic Journey of Zolazepam

Zolazepam, a pyrazolodiazepinone derivative, is a potent anesthetic agent primarily used in veterinary medicine as a 1:1 combination with the dissociative anesthetic tiletamine, under the trade name Telazol®.[1][2] While its efficacy is well-established, a deep understanding of its metabolic fate is critical for optimizing therapeutic windows, predicting drug-drug interactions, and assessing toxicological profiles. The biotransformation of zolazepam, like many benzodiazepines, occurs predominantly in the liver via the Cytochrome P450 (CYP) enzyme system.[3] This process generates a cascade of metabolites, each with potentially unique pharmacological and pharmacokinetic properties.

This guide provides a comprehensive, technically-grounded framework for the in vivo generation, isolation, and quantification of a key sequential metabolite: 8-Demethyl-6-hydroxy Zolazepam. This tertiary metabolite results from two distinct Phase I oxidative reactions—demethylation and hydroxylation—and its characterization provides a deeper insight into the metabolic clearance pathways of the parent compound. We will move beyond simple procedural lists to explain the causal-driven logic behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

The Metabolic Landscape: From Zolazepam to its Oxidized Derivatives

The metabolism of zolazepam is a multi-step process primarily mediated by hepatic microsomal enzymes. The formation of this compound is not a single event but the culmination of sequential oxidative attacks on the parent molecule. Studies have successfully identified key intermediate metabolites, including 8-desmethyl zolazepam and 6-hydroxy zolazepam, in various species.[4][5] This strongly supports a branched pathway where either demethylation or hydroxylation can occur first, followed by the subsequent oxidative step to yield the final di-transformed metabolite.

The Cytochrome P450 superfamily of enzymes is the principal catalyst for these reactions. Specifically, treatment with Telazol® has been shown to induce the expression of CYP2B isozymes in rats, suggesting this subfamily's involvement in the metabolism of its components.[3]

The proposed metabolic activation sequence is illustrated below.

Designing the In Vivo Study: A Strategic Approach

The successful in vivo generation of target metabolites hinges on a meticulously designed experimental plan. Key decisions regarding the animal model, dosing, and sampling strategy are paramount and must be scientifically justified.

Selection of Animal Model: The Case for the Rat

For drug metabolism studies, the choice of animal species is a critical determinant of clinical translatability. While zolazepam's pharmacokinetics have been explored in various species including pigs and dogs, the laboratory rat (e.g., Sprague Dawley or Wistar strains) is the preferred model for foundational mass balance and metabolic profiling studies.[6][7][8] This preference is supported by several factors:

-

Well-Characterized Physiology: Rat hepatic enzyme systems are extensively studied, providing a robust baseline for interpreting metabolic data.[8]

-

Regulatory Acceptance: Data from rodent models are a standard component of Investigational New Drug (IND) submission packages.[8]

-

Practicality: Their size allows for serial blood sampling and straightforward surgical procedures like bile duct cannulation if required, while producing sufficient excreta for analysis.[8][9]

Dosing Regimen and Administration

The objective is to administer a dose of zolazepam sufficient to generate detectable levels of downstream metabolites without inducing overt toxicity that could confound metabolic outcomes.

-

Formulation: Zolazepam is typically formulated with tiletamine as Telazol®. The injectable solution can be prepared according to manufacturer guidelines or custom formulations can be developed.[10][11]

-

Route of Administration: Intramuscular (IM) injection is a common and effective route that mimics clinical use in veterinary settings.[12][13] It provides rapid absorption and systemic distribution.

-

Dosage Level: Based on pharmacokinetic studies in pigs and anesthetic protocols in rats, an IM dose in the range of 10-20 mg/kg of the Telazol® combination (5-10 mg/kg of zolazepam) is a suitable starting point.[13][14] This dose is expected to achieve plasma concentrations well above the limits of detection for modern analytical instruments.

Pharmacokinetic Sampling Schedule

The timing of sample collection must be designed to capture the absorption of the parent drug and the subsequent formation and elimination of its metabolites. Given that the plasma half-life of zolazepam in rats is approximately 3 hours, a well-spaced sampling schedule is essential.[15]

| Time Point (Hours) | Event Captured | Rationale |

| 0 (Pre-dose) | Baseline | Establishes a zero point for analysis. |

| 0.25, 0.5, 1.0 | Absorption & Peak (Cmax) | Captures the rapid initial rise in parent drug concentration. |

| 2.0, 4.0, 6.0 | Distribution & Elimination | Tracks the decline of the parent drug and the peak of primary metabolites. |

| 8.0, 12.0, 24.0 | Terminal Elimination | Captures the elimination phase and the presence of longer-lived secondary/tertiary metabolites. |

Experimental Protocols: From Animal to Analyte

The following section details the step-by-step methodologies for generating and preparing biological samples for analysis.

Protocol 1: In Vivo Sample Generation in the Rat Model

This protocol outlines the procedure for a serial sampling pharmacokinetic study.[9][12]

-

Animal Acclimation: House male Sprague Dawley rats (250-300g) in standard conditions for at least one week prior to the study to allow for acclimatization.[12]

-

Pre-Study Preparation: Fast animals overnight (~12 hours) with free access to water to reduce variability in absorption. Record the body weight of each animal immediately before dosing.

-

Dosing: Administer the prepared zolazepam formulation via IM injection into the caudal thigh muscle.[12] Record the exact time of administration.

-

Serial Blood Collection: At each time point specified in Table 1, collect approximately 100-150 µL of whole blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).[9]

-

Urine/Feces Collection (Optional): For a full mass balance study, house a subset of animals in metabolic cages to allow for the separate collection of urine and feces over 24-48 hours.[8]

-

Terminal Procedure: At the final time point (e.g., 24 hours), anesthetize the animals and collect a terminal blood sample via cardiac puncture.[9] Immediately following, perfuse the liver with saline and harvest the organ for potential tissue-level metabolite analysis.

Protocol 2: Sample Processing and Metabolite Extraction

Proper sample handling and extraction are crucial for preserving analyte integrity and ensuring a clean sample for analysis.

-

Plasma Preparation: Immediately after each blood draw, centrifuge the collection tubes at ~2,000 x g for 10 minutes at 4°C.[12] Carefully aspirate the supernatant (plasma) and transfer it to a fresh, labeled microcentrifuge tube. Store all plasma samples at -80°C until analysis.

-

Internal Standard Spiking: Prior to extraction, thaw plasma samples and spike with a known concentration of an appropriate internal standard (IS), such as a stable isotope-labeled analog of zolazepam or another benzodiazepine like diazepam-d5. The IS corrects for variability during extraction and analysis.

-